molecular formula C23H19FN6O2 B12036370 4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12036370
M. Wt: 430.4 g/mol
InChI Key: LEBPPDVBCXSDLJ-WGOQTCKBSA-N
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Description

This compound features a benzamide core substituted with a 2-fluorophenylmethoxy group at the 4-position and an ethylideneamino-linked 4-(tetrazol-1-yl)phenyl moiety at the N-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the fluorophenyl group contributes to lipophilicity and target binding .

Properties

Molecular Formula

C23H19FN6O2

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19FN6O2/c1-16(17-6-10-20(11-7-17)30-15-25-28-29-30)26-27-23(31)18-8-12-21(13-9-18)32-14-19-4-2-3-5-22(19)24/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

LEBPPDVBCXSDLJ-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F)/C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Key Differences

The table below highlights structural analogs and their distinctions from the target compound:

Compound Name/Structure Backbone Fluorophenyl Group Heterocycle/Substituent Key Differences Biological Implications Source
Target Compound Benzamide 2-Fluorophenylmethoxy Tetrazol-1-yl (ethylideneamino) N/A High ligand affinity due to tetrazole N/A
4-(5-Substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles Benzonitrile None Tetrazol-1-yl (aminomethyl) Benzonitrile vs. benzamide Reduced polarity; altered solubility
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Benzamide 4-Fluorophenylmethoxy Thiazole (dimethoxyphenyl) Thiazole replaces tetrazole Possible reduced enzyme inhibition potency
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide None Thiazolidinone No fluorophenyl; thiazolidinone Potential anti-inflammatory or antidiabetic activity
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Triazole 2,4-Difluorophenyl Triazole (sulfonylphenyl) Triazole vs. tetrazole; difluorophenyl Tautomerism may affect stability
N-(2H-Tetrazol-5-yl)benzamide derivatives Benzamide None Tetrazol-5-yl Tetrazole position (5 vs. 1) Altered hydrogen bonding capabilities

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